
1-(4-methoxyphenyl)-3,4-bis(p-tolylthio)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-3,4-bis(p-tolylthio)-1H-pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a methoxyphenyl group and two p-tolylthio groups
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3,4-bis(p-tolylthio)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxyphenylamine, p-tolylthiol, and maleic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, typically involving the use of a solvent such as dichloromethane or chloroform. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Synthetic Route: The synthetic route involves the condensation of 4-methoxyphenylamine with maleic anhydride to form an intermediate, which is then reacted with p-tolylthiol to yield the final product
Chemical Reactions Analysis
1-(4-methoxyphenyl)-3,4-bis(p-tolylthio)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of the substituents on the pyrrole ring are replaced by other functional groups. .
Scientific Research Applications
1-(4-methoxyphenyl)-3,4-bis(p-tolylthio)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with specific properties.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3,4-bis(p-tolylthio)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-3,4-bis(p-tolylthio)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-3,4-bis(phenylthio)-1H-pyrrole-2,5-dione: This compound has a similar structure but with phenylthio groups instead of p-tolylthio groups. The presence of different substituents can lead to variations in chemical reactivity and biological activity.
1-(4-methoxyphenyl)-3,4-bis(methylthio)-1H-pyrrole-2,5-dione: This compound features methylthio groups instead of p-tolylthio groups, resulting in differences in steric and electronic properties.
1-(4-methoxyphenyl)-3,4-bis(ethylthio)-1H-pyrrole-2,5-dione: The presence of ethylthio groups in this compound can influence its solubility, stability, and overall chemical behavior
Properties
Molecular Formula |
C25H21NO3S2 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3,4-bis[(4-methylphenyl)sulfanyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C25H21NO3S2/c1-16-4-12-20(13-5-16)30-22-23(31-21-14-6-17(2)7-15-21)25(28)26(24(22)27)18-8-10-19(29-3)11-9-18/h4-15H,1-3H3 |
InChI Key |
WRBHNABHQHQXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


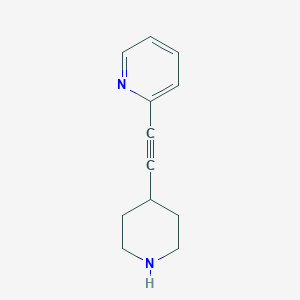
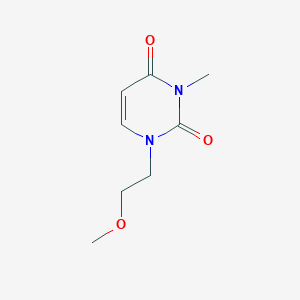
![(1R,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;dihydrochloride](/img/structure/B14878165.png)
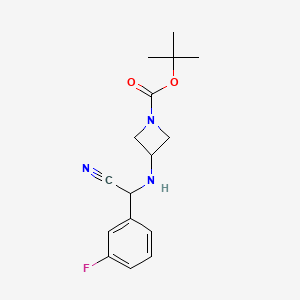
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14878180.png)
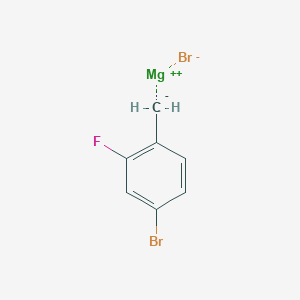
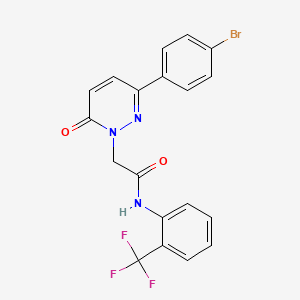
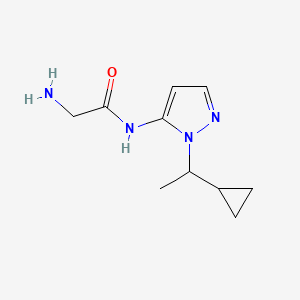
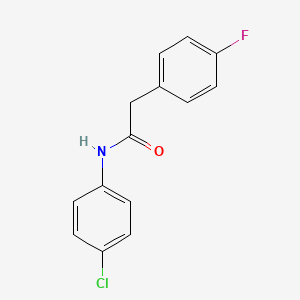
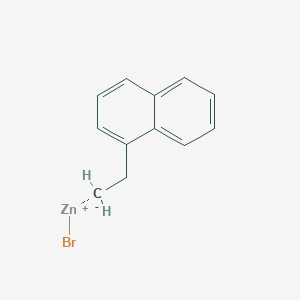
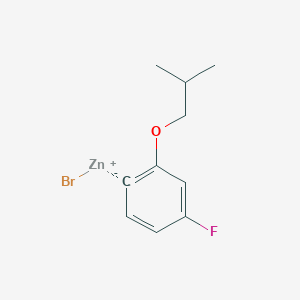
![2-Benzyl-2-azaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14878214.png)

![3-({3-[(Phenylsulfonyl)amino]quinoxalin-2-yl}amino)benzoic acid](/img/structure/B14878226.png)
